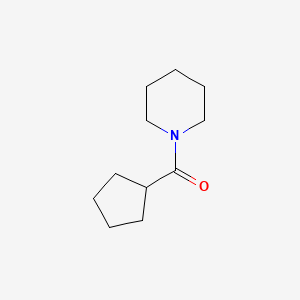
1-(Cyclopentylcarbonyl)piperidine
Overview
Description
1-(Cyclopentylcarbonyl)piperidine is a chemical compound with the molecular formula C12H19NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 1-(Cyclopentylcarbonyl)piperidine involves several steps. One common method includes the reaction of cyclopentanone with piperidine in the presence of a suitable catalyst. The reaction typically proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions . Industrial production methods often employ continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-(Cyclopentylcarbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it into the corresponding alcohol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopentylcarbonyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Cyclopentylcarbonyl)piperidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(Cyclopentylcarbonyl)piperidine can be compared with other piperidine derivatives such as piperine and piperidine itself. While piperine is known for its bio-enhancing properties and is found in black pepper, this compound is more focused on synthetic and medicinal applications . Other similar compounds include substituted piperidines and piperidinones, which also have significant roles in pharmaceuticals and organic synthesis .
Properties
IUPAC Name |
cyclopentyl(piperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11(10-6-2-3-7-10)12-8-4-1-5-9-12/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQPYSNMRHBLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)ethyl]-1H-indole-7-carboxamide](/img/structure/B7543380.png)
![3-Isoquinolinecarboxamide,1,2-dihydro-n-[2-(6-methoxy-1h-indol-3-yl)ethyl]-1-oxo-](/img/structure/B7543384.png)
![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)
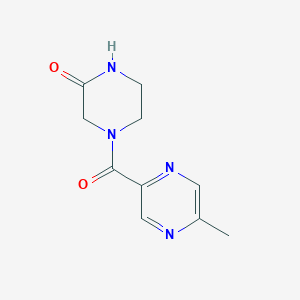
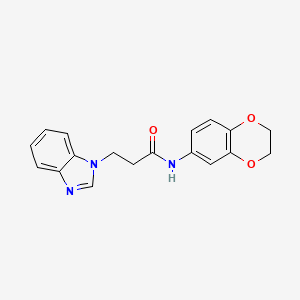
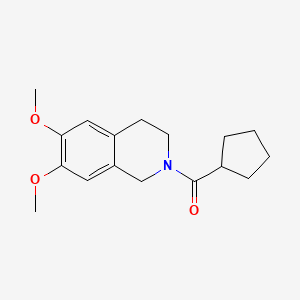
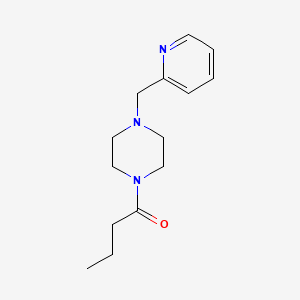
![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)
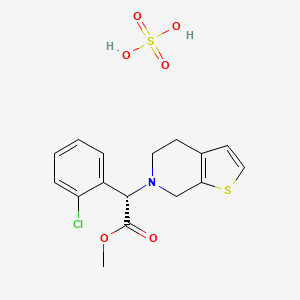
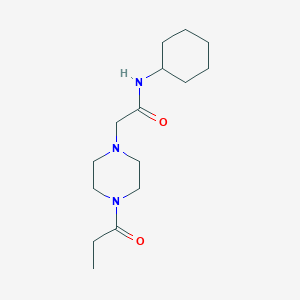
![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)
![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)

![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)
